molecular formula C8H10O3S B2764835 2-[2-(Thiophen-2-YL)ethoxy]acetic acid CAS No. 933731-98-7

2-[2-(Thiophen-2-YL)ethoxy]acetic acid

Cat. No.: B2764835
CAS No.: 933731-98-7
M. Wt: 186.23
InChI Key: NWMNVNKDUBNPKQ-UHFFFAOYSA-N
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Description

2-[2-(Thiophen-2-YL)ethoxy]acetic acid is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a thiophene ring attached to an ethoxy group, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Thiophen-2-YL)ethoxy]acetic acid typically involves the reaction of thiophene-2-ethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Crystallization and purification steps are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(Thiophen-2-YL)ethoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[2-(Thiophen-2-YL)ethoxy]acetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Thiopheneacetic acid
  • Thiophene-2-carboxylic acid
  • Thiophene-2-ethanol
  • Thiophene-2-acetyl chloride

Comparison: 2-[2-(Thiophen-2-YL)ethoxy]acetic acid is unique due to the presence of both an ethoxy group and an acetic acid moiety attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties compared to other thiophene derivatives. For instance, the ethoxy group enhances the compound’s solubility in organic solvents, while the acetic acid moiety provides a site for further chemical modifications .

Properties

IUPAC Name

2-(2-thiophen-2-ylethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c9-8(10)6-11-4-3-7-2-1-5-12-7/h1-2,5H,3-4,6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMNVNKDUBNPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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